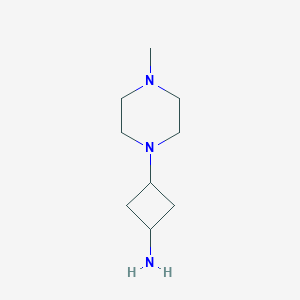

3-(4-methyl-1-piperazinyl)Cyclobutanamine

Overview

Description

3-(4-methyl-1-piperazinyl)Cyclobutanamine is a cyclic amine compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutane ring attached to a piperazine moiety with a methyl group substitution.

Preparation Methods

The synthesis of 3-(4-methyl-1-piperazinyl)Cyclobutanamine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(4-methyl-1-piperazinyl)Cyclobutanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-methyl-1-piperazinyl)Cyclobutanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. For example, it may be used in the development of drugs targeting specific receptors or enzymes. In industry, it can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1-piperazinyl)Cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-(4-methyl-1-piperazinyl)Cyclobutanamine can be compared to other similar compounds, such as 3-(4-methyl-1-piperazinyl)-1-butanamine and 2-(4-methyl-1-piperazinyl)-1-butanamine . These compounds share similar structural features but differ in the length and branching of their carbon chains. The unique cyclobutane ring in this compound distinguishes it from these other compounds, potentially leading to different chemical and biological properties .

Biological Activity

Overview

3-(4-Methyl-1-piperazinyl)Cyclobutanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. Its unique structure, characterized by a cyclobutane ring and a piperazine moiety, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHN, and its molecular weight is approximately 168.25 g/mol. The compound features a cyclobutane ring which contributes to its rigidity and potential receptor interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Potential Mechanisms:

- Receptor Binding: The piperazine component may facilitate binding to central nervous system receptors, influencing mood and behavior.

- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic processes, potentially affecting drug metabolism or synthesis pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

Anticancer Properties

Research has highlighted the compound's potential in oncology. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Salmonella typhimurium | 32 |

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of the compound, it was found to inhibit cell proliferation in human leukemia cell lines (HL-60). The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15 |

| K562 | 20 |

Toxicological Profile

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also exhibits cytotoxicity at higher concentrations. Further studies are needed to establish a safe therapeutic window.

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-2-4-12(5-3-11)9-6-8(10)7-9/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWUAWMJAKBTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.